4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Crystallographic Analysis of Heterocyclic Core Architecture
The heterocyclic core of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid comprises a pyrazole ring fused to an isoxazole moiety, with a methyl group at the 1-position of the pyrazole and a carboxylic acid substituent at the 5-position. This configuration creates a planar aromatic system with potential for intermolecular hydrogen bonding and π-π interactions.
Crystallographic studies of analogous pyrazole-isoxazole hybrids reveal key structural motifs. For example, compounds with carboxylic acid groups often form inversion dimers via O—H⋯O hydrogen bonds, as observed in 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. The dihedral angle between the pyrazole and isoxazole rings in such systems typically ranges between 7°–52°, depending on substituents and crystal packing forces. While direct crystallographic data for the target compound is unavailable, its structural analogues suggest that the isoxazole-pyrazole junction may adopt a near-coplanar arrangement, enabling efficient π-conjugation.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole-isoxazole fusion | Conjugated π-system with alternating single and double bonds |
| Methyl substituent | Electron-donating group at N1-position of pyrazole |
| Carboxylic acid | Hydrogen-bonding site at C5-position |
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
The NMR profile of this compound is expected to reflect its heterocyclic architecture:
- 1H NMR : A singlet for the pyrazole methyl group (~δ 3.8–4.0 ppm) and distinct signals for isoxazole protons (~δ 6.0–8.0 ppm). The carboxylic acid proton may appear as a broad singlet (~δ 12–13 ppm).
- 13C NMR : Peaks for carbonyl carbon (~δ 170 ppm), aromatic carbons (~δ 120–150 ppm), and methyl carbon (~δ 35–40 ppm).
Infrared Spectroscopy (IR)
IR spectra would highlight:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption is anticipated in the 250–300 nm range due to conjugation between the pyrazole and isoxazole rings. The methyl group may shift λmax slightly compared to unsubstituted analogues.
Spectroscopic Data Comparison
Comparative Analysis with Isoxazole-Pyrazole Hybrid Analogues
The structural and electronic properties of this compound differ from related hybrids in substituent placement and functional group distribution.
Structural Divergence
Electronic and Reactivity Implications
- Electron Distribution : The pyrazole methyl group donates electron density, enhancing reactivity at the adjacent C5 position. In contrast, analogues with isoxazole methyl groups may exhibit reduced nucleophilicity.
- Hydrogen Bonding : The carboxylic acid group at C5 facilitates stronger intermolecular interactions compared to ester or amide derivatives.
Properties
IUPAC Name |
2-methyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-7(8(12)13)5(4-9-11)6-2-3-10-14-6/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKLNHHOWOKQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=NO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-28-8 | |
| Record name | 1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their fusion. One common method involves the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. These rings are then fused under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Eco-friendly synthetic strategies are preferred, utilizing catalysts like Cu(I) or Ru(II) for the cycloaddition reactions .
Chemical Reactions Analysis
Ruthenium-Catalyzed Rearrangement Reactions
This compound and its derivatives participate in non-decarboxylative rearrangements under ruthenium catalysis. These reactions enable the synthesis of pyrazole- and isoxazole-4-carboxylic acids, bypassing classical decarboxylation pathways .
Reaction Pathways
Key Observations
-
Solvent Dependency : Acetonitrile (MeCN) optimizes yields for pyrazole formation (68%), while DMSO favors isoxazole derivatives .
-
Scalability : Gram-scale reactions retain efficiency (71% yield for 3a in DMSO over 72 hours) .
-
Mechanism : The Ru catalyst stabilizes the carboxylate intermediate via intramolecular hydrogen bonding, enabling non-decarboxylative pathways .
Substituent-Dependent Reactivity
The isoxazole and pyrazole rings influence reactivity:
-
Isoxazole Ring : Susceptible to electrophilic substitution at the 5-position due to electron-deficient nature .
-
Pyrazole Ring : The methyl group at N1 enhances stability, while the carboxylic acid at C5 directs further functionalization .
Comparative Analysis of Reaction Outcomes
| Parameter | Pyrazole Pathway | Isoxazole Pathway |
|---|---|---|
| Catalyst Loading | 5 mol% | 5 mol% |
| Reaction Time | 12–24 hours | 6–12 hours |
| Byproducts | Minimal (<5%) | Trace amounts |
| Applications | Medicinal chemistry scaffolds | Material science intermediates |
Mechanistic Insights
The Ru-catalyzed rearrangement involves:
-
Coordination : Ru binds to the carbonyl oxygen of the isoxazolone.
-
Ring Opening : Cleavage of the isoxazole O–N bond generates a metal-stabilized intermediate.
-
Reorganization : Intramolecular cyclization forms the pyrazole or isoxazole ring, retaining the carboxylate group .
Limitations and Challenges
-
Substrate Scope : Primary aminoalkylidenyl derivatives fail to rearrange, limiting applicability .
-
Sensitivity to Solvent : Polar aprotic solvents (e.g., DMSO) are required for high yields, complicating purification .
This compound’s reactivity highlights its versatility in synthesizing bioactive heterocycles, though further studies are needed to explore its full synthetic potential.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly those related to prostate and breast cancers. Studies suggest that the compound may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways, including the inhibition of the PI3K/Akt pathway and modulation of the p53 protein .
Anti-inflammatory Properties
This compound has also shown promise as an anti-inflammatory agent. It has been investigated for its effects on cytokine production and its role in modulating inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Agrochemicals
Pesticide Development
this compound is being explored in the development of new agrochemical formulations. Its structural characteristics allow it to act as a scaffold for designing novel pesticides with enhanced efficacy against pests while minimizing environmental impact. Research is ongoing to evaluate its effectiveness against various agricultural pests and diseases, focusing on its mode of action and potential resistance management strategies .
Materials Science
Polymer Chemistry
In materials science, this compound is being investigated for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Its unique isoxazole and pyrazole moieties can contribute to improved performance characteristics in high-temperature applications or environments where chemical resistance is critical .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Research | Demonstrated significant inhibition of prostate cancer cell proliferation via PI3K/Akt pathway modulation. |
| Anti-inflammatory Research | Rheumatology | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |
| Agrochemical Application | Pest Management | Evaluated as a lead compound for developing new pesticides with reduced toxicity profiles compared to existing options. |
Mechanism of Action
The mechanism of action of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Molecular Properties
The compound belongs to a family of pyrazole-isoxazole carboxylic acid derivatives. Key structural analogs and their properties are summarized below:
Table 1: Structural and Molecular Comparison
*Molecular formula inferred based on structural analysis.
Key Structural Differences
- Substituent Variation : The target compound’s N1-methyl and isoxazol-5-yl groups differ from analogs with ethyl or imidazole substituents. For example, replacing the N1-methyl with an ethyl group (as in ) increases molecular weight and may alter solubility.
- Positional Isomerism : The target’s isoxazol-5-yl group at pyrazole-C4 contrasts with analogs like 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid, where the isoxazole is at pyrazole-C5 .
Biological Activity
4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including an isoxazole ring and a pyrazole moiety. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 193.16 g/mol. The compound features functional groups that enhance its chemical reactivity and biological activity, particularly the carboxylic acid group which may play a crucial role in its interaction with biological targets .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives often possess anti-inflammatory properties. The structural characteristics of this compound may allow it to inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes or other related pathways .
Anticancer Potential
The anticancer activity of compounds with similar structures has been explored extensively. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. While direct studies on this compound are sparse, its structural analogs have demonstrated promising results in inhibiting tumor growth and cell proliferation .
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activities of pyrazole derivatives. Here are some notable findings:
These findings suggest that compounds structurally related to this compound could serve as promising candidates for further development in therapeutic applications.
The mechanisms by which this compound exerts its biological effects likely involve interactions with specific enzymes or receptors within the body. Preliminary data indicate potential binding affinities to targets involved in inflammation and cancer pathways, although detailed mechanistic studies are still required to elucidate these interactions fully .
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 65–75% | |
| Ester Hydrolysis | NaOH (2M), EtOH, reflux, 6h | ~90% |
How should researchers characterize this compound using spectroscopic methods?
Basic Research Question
A combination of techniques ensures structural validation and purity assessment:
Q. Example Data for Analogous Compounds :
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| IR (KBr) | 1695 cm⁻¹ (C=O) | |
| ¹H NMR (DMSO-d₆) | δ 3.2 (s, 3H, CH₃), δ 6.8 (s, 1H, isoxazole) |
How do substituents on the pyrazole and isoxazole rings influence bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., Cl, CF₃) on the phenyl ring enhance metabolic stability and target binding .
- Methyl Groups on the pyrazole improve solubility but may reduce affinity for hydrophobic binding pockets .
- Isoxazole Modifications : Replacing isoxazole with triazole alters hydrogen-bonding interactions in enzyme inhibition assays .
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations.
- Test in vitro activity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking studies .
What strategies optimize reaction yields in cross-coupling steps?
Advanced Research Question
Yield optimization requires:
- Catalyst Screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki-Miyaura reactions for pyrazole derivatives .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of boronic acids .
- Temperature Control : Maintaining 80–100°C prevents side reactions like homocoupling .
Q. Case Study :
- Pd(PPh₃)₄ in DMF/H₂O at 80°C increased yields from 50% to 75% compared to Pd(OAc)₂ .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Discrepancies often arise from:
Q. Resolution Protocol :
- Replicate assays under standardized conditions.
- Validate purity and stability via accelerated degradation studies (40°C/75% RH, 24h) .
What computational methods predict the reactivity of this compound?
Advanced Research Question
Q. Example Findings :
- Methyl groups increase logP by ~0.5 units, affecting membrane permeability .
- Isoxazole oxygen participates in hydrogen bonds with kinase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
